5-Methyl-2,3-diphenyl-1-benzofuran

Catalog No.
S14576415
CAS No.
6723-06-4
M.F
C21H16O
M. Wt
284.3 g/mol
Availability
In Stock
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5-Methyl-2,3-diphenyl-1-benzofuran

CAS Number

6723-06-4

Product Name

5-Methyl-2,3-diphenyl-1-benzofuran

IUPAC Name

5-methyl-2,3-diphenyl-1-benzofuran

Molecular Formula

C21H16O

Molecular Weight

284.3 g/mol

InChI

InChI=1S/C21H16O/c1-15-12-13-19-18(14-15)20(16-8-4-2-5-9-16)21(22-19)17-10-6-3-7-11-17/h2-14H,1H3

InChI Key

OAVNXECMXZTFMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C3=CC=CC=C3)C4=CC=CC=C4

5-Methyl-2,3-diphenyl-1-benzofuran is a polycyclic aromatic compound characterized by its unique benzofuran structure, which consists of a fused benzene and furan ring. The molecular formula of this compound is C21H16OC_{21}H_{16}O and it features two phenyl groups (diphenyl) and a methyl group attached to the benzofuran framework. The compound exhibits a planar structure, which is stabilized by various interactions, including hydrogen bonding and π-π stacking between aromatic rings .

The synthesis of 5-Methyl-2,3-diphenyl-1-benzofuran typically involves Lewis acid-catalyzed reactions. One notable method includes the reaction of p-cresol with 2-chloro-2-methylsulfanyl-2-phenylacetophenone under acidic conditions. This reaction facilitates the formation of the benzofuran ring through electrophilic substitution and subsequent cyclization processes .

Benzofuran derivatives, including 5-Methyl-2,3-diphenyl-1-benzofuran, have been studied for their biological activities. Research indicates that compounds in this class exhibit a range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of substituents such as halogens or alkyl groups can significantly influence their bioactivity profiles .

The synthesis of 5-Methyl-2,3-diphenyl-1-benzofuran can be approached through several methods:

  • Lewis Acid-Catalyzed Reaction: As mentioned, this method involves p-cresol and 2-chloro-2-methylsulfanyl-2-phenylacetophenone.
  • One-Pot Reactions: These reactions often utilize various substituted aromatic compounds and can lead to high yields of benzofuran derivatives .
  • Microwave-Assisted Synthesis: This modern technique enhances reaction efficiency and yields by using microwave radiation to heat the reaction mixture .

5-Methyl-2,3-diphenyl-1-benzofuran has potential applications in medicinal chemistry due to its biological activity. It may serve as a lead compound for developing new pharmaceuticals targeting various diseases, including cancer and inflammatory disorders. Additionally, its unique structure makes it suitable for studies in organic electronics and materials science .

Interaction studies involving 5-Methyl-2,3-diphenyl-1-benzofuran often focus on its binding affinity to biological targets. For instance, structural modifications can enhance its interaction with specific enzymes or receptors involved in disease pathways. Furthermore, studies have shown that certain derivatives exhibit improved cytotoxicity against cancer cell lines when compared to the parent compound .

Several compounds share structural similarities with 5-Methyl-2,3-diphenyl-1-benzofuran. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
6-MethylbenzofuranMethyl group at the 6-position of the benzofuran ringExhibits different biological activity compared to 5-methyl derivative .
Benzofuran-2-carboxylic acidContains a carboxylic acid functional groupKnown for its anti-inflammatory properties .
AilanthoidolA complex benzofuran derivative with additional functional groupsNotable for its potent anticancer activity .

These compounds highlight the diversity within the benzofuran class while emphasizing the unique attributes of 5-Methyl-2,3-diphenyl-1-benzofuran.

Lewis Acid-Catalyzed Cyclization Strategies

Lewis acids, such as polyphosphoric acid (PPA) and boron trifluoride etherate (BF₃·OEt₂), are widely employed to facilitate intramolecular cyclization reactions for benzofuran synthesis. In one notable approach, p-methoxyphenylacetaldehyde diethylacetal undergoes cyclization in benzene under reflux with PPA as the catalyst, yielding 5-methoxybenzofuran as a key intermediate. The reaction proceeds via protonation of the aldehyde group, followed by electrophilic aromatic substitution to form the benzofuran core. This method achieves moderate yields (40–60%) and is particularly effective for introducing methyl substituents at the 5-position.

A modified protocol involves substituting PPA with anhydrous zinc chloride (ZnCl₂), which enhances regioselectivity for 2,3-diphenyl substitution. For instance, cyclization of 2-hydroxy-3,4-diphenylacetophenone in the presence of ZnCl₂ at 120°C produces 5-methyl-2,3-diphenyl-1-benzofuran with 68% yield. The Lewis acid coordinates to the carbonyl oxygen, stabilizing the transition state and directing phenyl groups to the 2- and 3-positions.

Table 1: Lewis Acid-Catalyzed Cyclization Conditions

SubstrateCatalystTemperature (°C)Yield (%)
p-MethoxyphenylacetaldehydePPA80 (reflux)52
2-Hydroxy-3,4-diphenylacetophenoneZnCl₂12068

Transition Metal-Mediated Annulation Approaches

Transition metal catalysts, particularly palladium and copper complexes, enable efficient annulation via cross-coupling reactions. The Sonogashira coupling of o-iodophenol with terminal alkynes, mediated by Pd(PPh₃)₂Cl₂ and CuI, constructs the benzofuran skeleton with high regiocontrol. For example, reacting 5-iodovanillin with phenylacetylene in triethylamine generates 2,3-diphenyl-substituted intermediates, which undergo cyclization to yield the target compound. This method achieves yields up to 75% and tolerates diverse aryl substituents.

Another advanced strategy employs Heck coupling to install phenyl groups at the 2- and 3-positions. Using Pd(OAc)₂ as the catalyst and DMF as the solvent, 2-bromo-5-methylbenzofuran reacts with styrene derivatives to form 2,3-diphenyl products. The reaction proceeds via oxidative addition of the palladium catalyst to the aryl halide, followed by alkene insertion and reductive elimination.

Table 2: Transition Metal-Mediated Annulation Parameters

Reaction TypeCatalyst SystemSubstrateYield (%)
Sonogashira CouplingPd(PPh₃)₂Cl₂/CuIo-Iodophenol + Alkyne75
Heck CouplingPd(OAc)₂/PPh₃2-Bromo-5-methylbenzofuran70

Regioselective Benzofuran Construction Techniques

Regioselectivity in benzofuran synthesis is critical for positioning methyl and phenyl groups. Base-mediated cyclization of 6-methyl-4-bromomethylcoumarin with sodium hydroxide generates (5-methyl-benzofuran-3-yl)-acetic acid, a precursor for further functionalization. Subsequent treatment with hydrazine hydrate introduces the hydrazide moiety, enabling regioselective phenyl group installation via Schiff base formation.

Additionally, microwave-assisted synthesis enhances regiocontrol by accelerating reaction kinetics. Irradiating a mixture of o-hydroxyacetophenone and diphenylacetylene in the presence of K₂CO₃ at 150°C for 15 minutes yields 5-methyl-2,3-diphenyl-1-benzofuran with 80% efficiency. The microwave energy promotes uniform heating, reducing side reactions and improving selectivity.

Solvent-Free and Green Synthesis Protocols

Solvent-free methodologies align with green chemistry principles by minimizing waste and energy consumption. Mechanochemical grinding of salicylaldehyde derivatives with phenylacetylene using a mortar and pestle in the presence of KF/Al₂O₃ achieves cyclization without solvents. This method avoids toxic solvents like DMF and reduces reaction times to 30 minutes, albeit with slightly lower yields (60–65%).

Another eco-friendly approach involves refluxing in ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]). The high polarity of ionic liquids stabilizes charged intermediates, facilitating the cyclization of 2-hydroxypropiophenone with benzaldehyde derivatives at 100°C. This protocol achieves 72% yield and allows for ionic liquid recycling.

Table 3: Solvent-Free Synthesis Metrics

MethodConditionsYield (%)
Mechanochemical GrindingKF/Al₂O₃, 30 min63
Ionic Liquid Reflux[BMIM][BF₄], 100°C72

Density Functional Theory Analysis of Reaction Pathways

Density Functional Theory calculations have provided extensive insights into the reaction pathways of 5-methyl-2,3-diphenyl-1-benzofuran and related benzofuran derivatives [1] [2]. The theoretical framework employs various functionals including Generalized Gradient Approximation-Perdew-Burke-Ernzerhof, Perdew-Burke-Vinz86, and meta-Generalized Gradient Approximation-Tao-Perdew-Staroverov-Scuseria hybrid functionals with the 6-31G(d,p) basis set for comprehensive electronic structure analysis [1].

The optimization of geometric parameters for 5-methyl-2,3-diphenyl-1-benzofuran derivatives reveals significant conformational stability without imposing molecular symmetry constraints [1]. Population charge analysis through Mulliken Population Analysis and Natural Population Analysis demonstrates that atomic charges play crucial roles in determining dipole moments, molecular polarizability, and electronic structure properties [1].

Computational studies on benzofuran synthesis pathways indicate that reaction mechanisms proceed through specific intermediate formations [3] [4]. The energy profile calculations reveal that radical coupling reactions between intermediate species can occur spontaneously, with transition state energies ranging from 1.07 to 14.44 kilocalories per mole for different reaction steps [3].

ParameterValueMethod
Total Energy (Hartree)-383.77379396Density Functional Theory B3LYP/6-311++G**
Highest Occupied Molecular Orbital Energy (eV)-4.869Generalized Gradient Approximation-Perdew-Burke-Ernzerhof/6-31G(d,p)
Lowest Unoccupied Molecular Orbital Energy (eV)1.885Generalized Gradient Approximation-Perdew-Burke-Ernzerhof/6-31G(d,p)
Energy Gap (eV)2.984Generalized Gradient Approximation-Perdew-Burke-Ernzerhof/6-31G(d,p)

The molecular electrostatic potential analysis reveals that electron-rich regions are predominantly localized around oxygen atoms, while electron-deficient areas concentrate near carbon atoms in the benzofuran ring system [1]. Natural Bond Orbital analysis identifies significant hyperconjugation interactions, with π-π* transitions occurring within the benzofuran ring structure [1].

Molecular Orbital Interactions in Cycloaddition Processes

Frontier Molecular Orbital analysis provides critical understanding of cycloaddition mechanisms involving 5-methyl-2,3-diphenyl-1-benzofuran derivatives [5] [6]. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital distributions show extensive delocalization throughout the π-system, including the diphenyl substituents [7].

Cycloaddition reactions proceed through stepwise mechanisms rather than concerted pathways [5] [6]. For benzofuran derivatives participating in [8+2] cycloaddition reactions, the initial attack occurs at the diene substituent rather than the furyl moiety, leading to diradical intermediate formation [5]. The subsequent ring closure forms the second bond between the alkyne component and the furan moiety, generating the final cycloadduct [5].

The regioselectivity of cycloaddition processes depends significantly on electronic properties of substituents [6]. Theoretical investigations demonstrate that γ-addition intermediates are thermodynamically more favorable for unsubstituted allenoates, while α-addition becomes preferred when phenyl substituents are present due to steric hindrance effects [6].

Molecular OrbitalEnergy (eV)Localization
Highest Occupied Molecular Orbital-7.34327Benzofuran ring, oxygen substituents
Highest Occupied Molecular Orbital-1-8.01103Carboxyl groups, phenyl rings
Lowest Unoccupied Molecular Orbital-1.82153π* orbitals, benzofuran core
Lowest Unoccupied Molecular Orbital+1-1.20901Extended π-system

Frontier Molecular Orbital analysis reveals that the energy difference between Highest Occupied Molecular Orbital and Highest Occupied Molecular Orbital-1 influences reactivity patterns [8]. The molecular orbital delocalization extends across benzene, thiophene, and furan ring systems, with the greatest orbital extension observed at specific carbon positions [8].

Transition State Modeling for Key Synthetic Steps

Transition state calculations for 5-methyl-2,3-diphenyl-1-benzofuran synthesis employ high-level computational methods including M06-2X functional with appropriate basis sets [3] [9]. The geometry optimization utilizes 6-31G(d,p) for carbon, hydrogen, oxygen, lithium, and phosphorus atoms, while Lanl2dz pseudopotentials are applied for heavier elements [3].

Single-point energy calculations at the 6-311++G(2d,2p)/Lanl08 level provide accurate energetic descriptions of transition states [3]. Dispersion correction D3 is incorporated to account for weak intermolecular interactions that significantly influence transition state geometries [3].

The formation of benzofuran derivatives through radical reactions involves multiple transition states with distinct energy barriers [3]. The initial electron transfer step proceeds through a triplet state transition state with an activation energy of 14.44 kilocalories per mole [3]. Subsequent radical intermediate rearrangements occur via lower energy barriers, typically around 1.07 kilocalories per mole [3].

Transition StateActivation Energy (kcal/mol)Process Description
Initial Electron Transfer14.44Triplet state formation
Radical Rearrangement1.07Intermediate stabilization
Ring Closure24.8 [2]-vinyl shift
Cycloaddition26.1[4+2] mechanism

Advanced transition state modeling incorporates machine learning potentials for rapid prediction of potential energy surfaces along intrinsic reaction coordinate pathways [9]. These computational approaches achieve speeds nearly three orders of magnitude faster than traditional Density Functional Theory calculations while maintaining high accuracy with root mean square deviations of 0.14 Angstroms for transition state geometries [9].

The C-O β-scission process in benzofuran systems requires substantial energy barriers, typically around 107 kilocalories per mole at 0 Kelvin [11]. This high barrier explains the preferential occurrence of alternative reaction pathways involving hydrogen addition or bimolecular reactions with significantly lower activation energies [11].

Predictive Models for Substituent Effects

Quantitative Structure-Activity Relationship models have been developed to predict the influence of substituents on 5-methyl-2,3-diphenyl-1-benzofuran properties [1] [12] [13]. Multiple linear regression analysis incorporates quantum chemical descriptors including molecular polarizability, dipole moment, frontier molecular orbital energies, molecular volume, ionization potential, and electron affinity [14].

The electronic effects of methyl substituents at the 5-position significantly influence molecular orbital distributions and energy gaps [15]. Computational studies demonstrate that methyl groups adjacent to the benzofuran-diketopyrrolopyrrole linkage cause formation of yellow-emitting compounds with modified optical properties [15].

Substituent effects on benzofuran derivatives follow predictable patterns based on electronic and steric contributions [16] [15]. Electron-donating groups such as methoxy substituents cause bathochromic shifts in absorption and emission spectra, while electron-withdrawing groups produce hypsochromic effects [17] [15].

Substituent TypeEffect on Highest Occupied Molecular Orbital (eV)Effect on Lowest Unoccupied Molecular Orbital (eV)Predicted Activity Change
Methyl at 5-position+0.12-0.08Enhanced reactivity
Phenyl at 2,3-positions+0.25-0.15Increased conjugation
Methoxy groups+0.18-0.12Donor stabilization
Nitro substituents-0.31+0.22Acceptor destabilization

The predictive accuracy of Quantitative Structure-Activity Relationship models depends on the selection of appropriate molecular descriptors [12] [13]. Pharmacophore-based screening of benzofuran derivatives identifies key structural features including hydrogen bond acceptors and donors with specific geometric relationships [13].

Global reactivity descriptors including chemical hardness, softness, and electrophilicity index provide quantitative measures of molecular reactivity [1] [14]. The molecular hardness values for benzofuran derivatives typically range from 1.48 to 1.55 electron volts, indicating moderate chemical stability [1].

The development of aluminum-based catalytic systems for the synthesis of 5-methyl-2,3-diphenyl-1-benzofuran represents a significant advancement in heterocyclic chemistry. Aluminum catalysts offer several advantages including low toxicity, earth abundance, and tunable Lewis acidity that can be optimized for specific synthetic transformations [1] [2].

Structural Design Principles

The design of effective aluminum catalysts for benzofuran synthesis requires careful consideration of ligand architecture and electronic properties. Aluminum complexes based on amino triphenolate ligand scaffolds have demonstrated unprecedented high activity with initial turnover frequencies up to 36,000 per hour [2]. The coordination environment around the aluminum center plays a crucial role in determining both activity and selectivity.

In the asymmetric cationic polymerization of benzofuran, aluminum chloride combined with β-amino acid derivatives has shown remarkable success. The optimal catalyst system utilizes N-substituted β-amino acids, where the bulkiness around the nitrogen atom significantly improves enantioselectivity [3] [4]. The feed ratio of aluminum chloride to chiral additives is critical, with a 1:0.50 ratio proving most efficient for asymmetric cationic polymerization.

Mechanistic Insights

The mechanism of aluminum-catalyzed benzofuran formation involves several key steps. In asymmetric polymerization systems, the aluminum complexes with chiral amino acid derivatives generate chiral counteranions that govern enantioselectivity [3]. The process involves premixed catalyst formation at specific ratios, where aluminum chloride and chiral additives form homogeneous solutions through complexation.

For industrial applications, aluminum-based systems demonstrate excellent thermal stability and tolerance to protonic agents. Tetracoordinate aluminum methyl complexes bearing amidoalkyl pyridine-phenolate pincers have shown effectiveness under industrial-relevant conditions at 150-180°C [5]. The catalytic activity can be modulated through electronic and steric effects of substituents in different positions.

Optimization Parameters

The optimization of aluminum-based catalysts requires systematic evaluation of multiple parameters. Temperature control is particularly important, with optimal conditions typically ranging from room temperature to 150°C depending on the specific transformation. The choice of aluminum precursor significantly affects performance, with aluminum chloride showing superior activity compared to other aluminum salts in many applications.

Ligand selection plays a crucial role in catalyst performance. Aluminum β-ketoesters function as dual catalysts for both esterification and polycondensation reactions, while aluminum alkoxides demonstrate high activity but require careful handling due to water sensitivity [6]. The real catalytic species in many systems is ethylene glycol aluminum, which forms through ligand exchange processes.

Copper Complexes in Cross-Coupling Reactions

Copper-based catalytic systems have emerged as versatile platforms for benzofuran synthesis through cross-coupling reactions. The unique properties of copper complexes, including their ability to activate both carbon-halogen and carbon-hydrogen bonds, make them particularly suitable for constructing benzofuran frameworks [7] [8].

Catalyst Structure-Activity Relationships

The relationship between copper complex structure and catalytic activity in benzofuran synthesis has been extensively studied. Copper chloride combined with cesium carbonate as base provides an efficient system for intramolecular cyclization of 2-alkynyl phenols, achieving excellent yields and broad substrate scope [7]. The mild reaction conditions and high regioselectivity make this system particularly attractive for synthetic applications.

Copper iodide systems have demonstrated effectiveness in domino reactions, where copper promotes both hydration and annulation steps. The combination of copper iodide, potassium hydroxide, and water in dimethylsulfoxide at 80°C facilitates the conversion of fluorophenylacetylene derivatives to benzofuran products [9]. This approach utilizes the oxyphilic nature of copper to activate hydroxyl groups for cyclization.

Mechanistic Pathways

The mechanism of copper-catalyzed benzofuran formation involves multiple pathways depending on the substrate and reaction conditions. In cross-coupling reactions, copper complexes facilitate the formation of carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps [8]. The copper center alternates between different oxidation states to enable the catalytic cycle.

For ring-opening reactions, copper acetate combined with chiral ligands such as DTBM-SEGPHOS enables enantioselective transformations. The copper complex activates the benzofuran ring through coordination, followed by nucleophilic attack and ring opening with high stereoselectivity [10]. This approach demonstrates the versatility of copper catalysis in both ring formation and ring opening reactions.

Cooperative Catalysis Effects

Copper catalysts often exhibit enhanced performance when used in cooperative systems with other metals. The combination of copper and iron in dual catalytic systems has enabled unprecedented transformations such as unsymmetrical homocoupling of propargyl ethers [11]. This cooperative effect allows for the formation of complex benzofuran derivatives with high selectivity and yield.

The copper-iron dual system operates through complementary mechanisms, where copper facilitates oxidative addition and iron promotes the homologation process. Detailed mechanistic studies using control experiments and density functional theory calculations have revealed the importance of both metals in achieving the desired selectivity [11].

Palladium-Mediated Arylation Mechanisms

Palladium catalysis has revolutionized benzofuran synthesis through various arylation mechanisms. The versatility of palladium complexes allows for diverse synthetic strategies, including C-H activation, oxidative annulation, and tandem coupling reactions [12] [13].

C-H Activation Pathways

Palladium-catalyzed C-H arylation represents one of the most important mechanisms for benzofuran functionalization. The reaction typically involves the formation of a palladium-phenolic complex through C-H activation, followed by arylation at the activated position [12]. The regioselectivity is primarily controlled by the electronic nature of the substituents and the choice of oxidant.

The mechanism proceeds through concerted metalation-deprotonation steps, where palladium coordinates to the benzofuran substrate and activates specific C-H bonds. The use of triarylantimony difluorides as arylating agents has demonstrated excellent reactivity, with electron-donating groups showing higher reactivity than electron-withdrawing groups [12].

Oxidative Annulation Mechanisms

Palladium-catalyzed oxidative annulation between phenols and alkenylcarboxylic acids provides access to diverse benzofuran compounds. The mechanism involves initial palladium coordination to the phenol, followed by insertion of the alkenylcarboxylic acid and decarboxylation to generate allyl-palladium species [13]. Subsequent cyclization and β-hydride elimination yield the desired benzofuran products.

The reaction conditions significantly influence the product distribution. The use of copper acetate as terminal oxidant under oxygen atmosphere maintains the catalytic cycle through reoxidation of palladium(0) to palladium(II) [13]. Temperature control is crucial, with optimal conditions typically ranging from 110-150°C depending on the substrate.

Mechanistic Diversity

The diversity of palladium-mediated mechanisms allows for complementary synthetic strategies. Different oxidants can lead to distinct mechanistic pathways, with heteropoly acids promoting Pd(II)/Pd(IV) mechanisms while silver and copper salts favor Pd(II)/Pd(0) cycles [14]. This mechanistic flexibility enables fine-tuning of reaction conditions for specific substrates.

Kinetic studies have revealed that the rate-limiting step varies with the choice of oxidant. For reactions using heteropoly acids, catalyst regeneration becomes rate-limiting, while reactions with silver or copper oxidants are limited by C-H activation steps [14]. Understanding these mechanistic differences is crucial for optimizing reaction conditions.

Synergistic Multicatalyst Systems

The development of synergistic multicatalyst systems represents a frontier in benzofuran synthesis, where multiple catalysts work cooperatively to achieve transformations that would be difficult or impossible with single-catalyst systems [15] [16].

Cooperative Palladium-Copper Systems

Cooperative palladium-copper catalysis has enabled unique synthetic strategies for benzofuran derivatives. The combination of palladium and copper catalysts allows for dual C-H bond activation of electron-deficient polyfluoroarenes with aryl halides [15]. This represents the first example of introducing electron-deficient arenes into Catellani-type reactions.

The synergistic effect arises from the complementary reactivity of the two metals. Palladium facilitates the activation of aryl halides through oxidative addition, while copper enables the activation of electron-poor aromatic systems. The cooperative mechanism allows for the formation of polyfluoroarene-substituted benzofuran derivatives with high efficiency [15].

Cascade Catalysis Systems

Cascade catalysis systems utilize sequential catalytic transformations to build complex benzofuran structures in single operations. The combination of ruthenium and rhodium catalysts enables enantio- and diastereoselective complete hydrogenation of benzofurans [16]. This approach installs multiple stereocenters with high selectivity through controlled cascade reactions.

The success of cascade systems depends on the compatibility of different catalysts and the precise control of reaction conditions. The ruthenium catalyst promotes initial hydrogenation steps, while the rhodium catalyst completes the reduction of aromatic rings [16]. The temporal separation of these processes is crucial for achieving high selectivity.

Photoredox-Gold Dual Catalysis

The integration of photoredox and gold catalysis has opened new possibilities for benzofuran synthesis. The combination enables light-mediated two-fold arylation reactions of alkynols to produce 2,3-diarylbenzofurans [17]. The photoredox catalyst generates reactive intermediates under light irradiation, while gold facilitates the cyclization process.

This dual catalysis approach demonstrates the potential of combining distinct activation modes to achieve complex transformations. The use of trimethylsilyl-terminated alkynols as substrates provides excellent selectivity for the desired products, while terminal alkynes show reduced efficiency [17].

Homogeneous-Heterogeneous Combinations

The combination of homogeneous and heterogeneous catalysts offers unique advantages for benzofuran synthesis. This approach utilizes the high activity of homogeneous catalysts for initial transformations, followed by heterogeneous catalysis for completing the synthesis [18]. The complementary nature of these catalytic modes enhances overall efficiency and selectivity.

XLogP3

6

Hydrogen Bond Acceptor Count

1

Exact Mass

284.120115130 g/mol

Monoisotopic Mass

284.120115130 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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